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solubility issues with EPZ031686 and how to resolve them

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Compound of Interest		
Compound Name:	EPZ031686	
Cat. No.:	B10800166	Get Quote

EPZ031686 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with **EPZ031686**, a potent and orally active SMYD3 inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is **EPZ031686**? A1: **EPZ031686** is a novel, potent, and orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[3][4] It is frequently used in cancer research to study the effects of SMYD3 inhibition on cell proliferation and signal transduction pathways.[3][5] **EPZ031686** has an IC50 value of 3 nM for SMYD3.[1][6]

Q2: What is the recommended solvent for creating a stock solution? A2: The recommended solvent for creating a high-concentration stock solution of **EPZ031686** is Dimethyl sulfoxide (DMSO).[1][5][6][7] It is soluble in DMSO at concentrations ranging from 30 mg/mL to 35 mg/mL.[1][5][6][7]

Q3: How should I store **EPZ031686** powder and its stock solutions? A3: The solid powder form of **EPZ031686** should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][7]



Q4: Can I dissolve **EPZ031686** directly in aqueous buffers like PBS or saline? A4: No, **EPZ031686** is not readily soluble in aqueous buffers alone.[8] It is necessary to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be further diluted into aqueous media for your experiments.[8]

Solubility Data Summary

The following table summarizes the solubility of **EPZ031686** in various solvents and formulations for in vitro and in vivo applications.

Application	Solvent <i>l</i> Formulation	Achievable Concentration/Solu bility	Notes
In Vitro	DMSO	30-35 mg/mL (50.8 - 59.21 mM)	Sonication and warming to 60°C are recommended to aid dissolution.[1][7]
In Vivo	10% DMSO + 40% PEG300 + 5% Tween- 80 + 45% Saline	≥ 1.75 mg/mL (2.96 mM)	Results in a clear solution. Solvents must be added sequentially.[1][5]
In Vivo	10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 1.75 mg/mL (2.96 mM)	Results in a clear solution.[1][5]
In Vivo	10% DMSO + 90% Corn Oil	≥ 1.75 mg/mL (2.96 mM)	Results in a clear solution.[1][5]
In Vivo	30% PEG300 + 70% (20% SBE-β-CD in Saline)	10 mg/mL (16.92 mM)	Results in a suspended solution. Requires sonication and warming.[1][5]

Troubleshooting Guide



Q: My **EPZ031686** powder is not fully dissolving in DMSO at room temperature. What should I do? A: It is common for **EPZ031686** to require additional energy to fully dissolve, even in DMSO. To facilitate dissolution, you can use sonication and gentle warming (e.g., in a 37°C to 60°C water bath).[1][7] Ensure the vial is tightly capped during warming to prevent solvent evaporation. Using newly opened, anhydrous DMSO is also recommended, as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1]

Q: I successfully made a DMSO stock, but the compound precipitated when I diluted it into my aqueous cell culture medium. How can I resolve this? A: This is a common issue known as "crashing out" when an organic stock solution is diluted into an aqueous buffer. Here are some steps to resolve it:

- Increase the dilution factor: Try to keep the final concentration of DMSO in your culture medium as low as possible (typically below 0.5%, and often as low as 0.1%).
- Vortex/Sonicate: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution vigorously. A brief sonication can also help redissolve the precipitate.[8]
- Warm the solution: Gently warming the solution in a 37°C water bath may help the compound redissolve.[8]
- Add slowly: Add the DMSO stock to the aqueous medium drop-by-drop while continuously vortexing or stirring to allow for better mixing and prevent localized high concentrations that lead to precipitation.

Q: The vial of **EPZ031686** powder I received appears to be empty. Is there an issue? A: If the ordered quantity is small, the compound may be lyophilized into a very thin, almost invisible film on the walls or bottom of the vial. This is normal. Add the appropriate volume of your chosen solvent (e.g., DMSO) directly to the vial and vortex or sonicate thoroughly to ensure all the compound is dissolved.[8]

Experimental Protocols

Protocol 1: Preparation of a 30 mg/mL DMSO Stock Solution (In Vitro)



- Preparation: Allow the vial of EPZ031686 powder to equilibrate to room temperature before opening.
- Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 30 mg/mL. For example, to prepare 1 mL of stock, add 1 mL of DMSO to 30 mg of EPZ031686 powder.
- Dissolution: Tightly cap the vial. Vortex vigorously. If the solid does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
- Heating (if necessary): If solids persist, warm the solution in a water bath at 60°C for 5-10 minutes, vortexing intermittently, until the solution is clear.[7]
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)

This protocol yields a clear solution at a concentration of ≥ 1.75 mg/mL.[1][5]

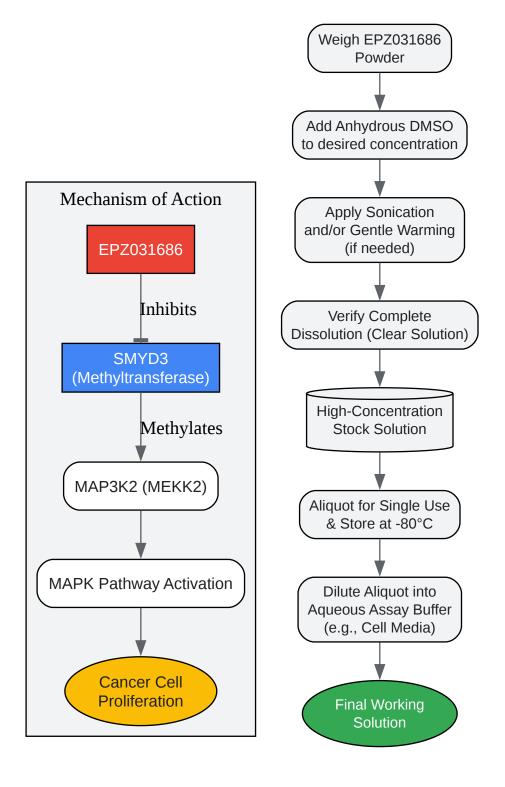
- Initial Stock: Prepare a preliminary stock solution of EPZ031686 in DMSO (e.g., 17.5 mg/mL). Ensure it is fully dissolved.
- Sequential Addition: For a 1 mL final volume, follow these steps in order, ensuring the solution is mixed thoroughly after each addition: a. Take 100 μL of the 17.5 mg/mL DMSO stock solution. b. Add 400 μL of PEG300 and mix until the solution is clear. c. Add 50 μL of Tween-80 and mix until the solution is clear. d. Add 450 μL of saline to reach the final volume of 1 mL. Mix thoroughly.
- Usage: It is recommended to prepare this formulation fresh on the day of use.[1]

Visual Guides Signaling Pathway of SMYD3 Inhibition

SMYD3 has been shown to regulate the MAPK signaling pathway through the methylation of MAP3K2 (also known as MEKK2).[3] Inhibition of SMYD3 with **EPZ031686** blocks this process,



which can lead to decreased cancer cell proliferation.



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